3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one
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Overview
Description
3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Fischer indole synthesis and the hydrogenation steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The piperidine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with biological activity as a sleep-regulating hormone.
N-Methyltryptamine: An indole derivative with psychoactive properties.
Uniqueness
3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one is unique due to the combination of the indole and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for further research and development.
Properties
CAS No. |
62595-54-4 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-13-5-4-9-20(18(13)21)10-8-14-12-19-17-7-6-15(22-2)11-16(14)17/h6-7,11-13,19H,3-5,8-10H2,1-2H3 |
InChI Key |
FRTVTXNSQCQNNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1=O)CCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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